molecular formula C11H26Cl3N3 B2838880 1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride CAS No. 2413897-08-0

1-(Azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride

Cat. No.: B2838880
CAS No.: 2413897-08-0
M. Wt: 306.7
InChI Key: JLBBNRBIONVITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine is a four-membered heterocyclic compound with one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms . Both of these structures are found in various biologically active compounds .


Synthesis Analysis

Azetidines can be synthesized through various methods, including the alkylation of primary amines . Piperazines can be synthesized from β-amino acids through a cyclization process .


Molecular Structure Analysis

The molecular structure of azetidines and piperazines can be analyzed using techniques such as NMR spectroscopy and HRMS .


Chemical Reactions Analysis

Azetidines and piperazines can undergo various chemical reactions. For example, azetidines can participate in [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder at room temperature .

Scientific Research Applications

Structure-Activity Studies on Histamine H4 Receptor Ligands

Research on a series of 2-aminopyrimidines, synthesized as ligands for the histamine H4 receptor (H4R), provides insights into the role of tert-butyl and piperazine groups in medicinal chemistry. These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potent in vitro activity and were active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Synthesis of Human Leukocyte Elastase Inhibitor

The convergent synthesis of a potent human leukocyte elastase inhibitor, utilizing chiral synthesis of key intermediates including (S)-3,3-diethyl-4-[4'-[(N-methylpiperazin-1-yl)carbonylphenoxy]-2-azetidinone, highlights the application of azetidin-3-yl and tert-butylpiperazine groups in developing therapeutic agents (Cvetovich et al., 1996).

Functionalized Dihydropyrimidinones and Polyhydroquinolines Synthesis

A study on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide demonstrates the exceptional tolerance of tert-butyl groups towards acid labile protecting groups. This research showcases the versatility of tert-butyl and related structures in facilitating complex chemical syntheses (Guggilapu et al., 2016).

Antibacterial Azetidin-2-one Derivatives

Another study focused on the synthesis of 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one, demonstrating significant antibacterial activity. This highlights the therapeutic potential of azetidin-2-one derivatives in developing new antibacterial agents (Mohite & Bhaskar, 2011).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Azetidines and piperazines are found in various pharmacologically active compounds, suggesting they can interact with biological systems in diverse ways .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, “[1- (azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions in the study of azetidines and piperazines could involve the synthesis of new derivatives and the exploration of their biological activities .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-tert-butylpiperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.3ClH/c1-11(2,3)14-6-4-13(5-7-14)10-8-12-9-10;;;/h10,12H,4-9H2,1-3H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFMUKMCJQYHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(CC1)C2CNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.